BrPdR

説明

Bromopalladate(II) (BrPdR), a hypothetical palladium-based inorganic compound, is postulated to exhibit unique catalytic and electronic properties due to its bromine-palladium coordination framework. Theoretical models indicate that BrPdR’s octahedral geometry and bromine ligand electronegativity may enhance its oxidative stability compared to chloride analogs, though solubility in polar solvents remains a limitation .

特性

CAS番号 |

96245-87-3 |

|---|---|

分子式 |

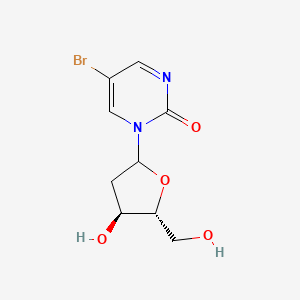

C9H11BrN2O4 |

分子量 |

291.1 g/mol |

IUPAC名 |

5-bromo-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H11BrN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2/t6-,7+,8?/m0/s1 |

InChIキー |

ZVJGRUIFYOSAMF-KJFJCRTCSA-N |

SMILES |

C1C(C(OC1N2C=C(C=NC2=O)Br)CO)O |

異性体SMILES |

C1[C@@H]([C@H](OC1N2C=C(C=NC2=O)Br)CO)O |

正規SMILES |

C1C(C(OC1N2C=C(C=NC2=O)Br)CO)O |

同義語 |

1-(2-deoxy-beta-ribofuranosyl)-5-bromo-2-pyrimidinone BrPdR |

製品の起源 |

United States |

類似化合物との比較

To contextualize BrPdR’s properties, two structurally and functionally analogous compounds are analyzed: Palladium(II) Chloride (PdCl₂) and Bromoplatinate(II) (BrPtR) .

Structural and Functional Comparison

Key Insights :

- Thermal Stability : BrPdR’s predicted melting point (250°C) is lower than PdCl₂’s (679°C), suggesting reduced thermal resilience but easier processing in low-temperature applications .

- Catalytic Activity : BrPdR’s bromine ligands may facilitate faster oxidative addition in cross-coupling reactions compared to PdCl₂, though platinum analogs like BrPtR show inferior activity due to slower reaction kinetics .

Electronic and Spectroscopic Properties

- Electronegativity : Bromine’s lower electronegativity (2.96) vs. chlorine (3.16) could reduce BrPdR’s Lewis acidity relative to PdCl₂, altering substrate binding in catalytic cycles .

- UV-Vis Spectra : Theoretical studies suggest BrPdR absorbs at 450 nm (Pd-Br charge transfer), red-shifted compared to PdCl₂ (400 nm), indicating stronger ligand-to-metal transitions .

Industrial and Environmental Considerations

- Cost: Palladium’s scarcity (≈$60,000/kg) makes BrPdR less economically viable than iron or nickel catalysts, though its efficiency may justify niche uses .

- Toxicity : Bromine release during BrPdR decomposition poses environmental risks, requiring stricter handling protocols than PdCl₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。